molecular formula C19H23N3O4 B6092303 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B6092303
M. Wt: 357.4 g/mol
InChI Key: SMMIVUMNKJGVNT-UHFFFAOYSA-N
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Description

4-Methoxy-2-{[4-(3-nitrobenzyl)piperazino]methyl}phenol is a synthetic organic compound featuring a phenolic core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 3-nitrobenzyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, polymer synthesis, or materials science.

Properties

IUPAC Name

4-methoxy-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-18-5-6-19(23)16(12-18)14-21-9-7-20(8-10-21)13-15-3-2-4-17(11-15)22(24)25/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIVUMNKJGVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach is to start with the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-3-nitrobenzyl alcohol . This intermediate can then be reacted with piperazine in the presence of a suitable catalyst to form the final product . The reaction conditions often involve the use of solvents such as dimethylformamide and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The piperazine ring can interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including piperazine derivatives, nitroaromatics, and phenolic intermediates. Key comparisons include:

(a) Ethyl 6-[(4-{4-[{[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} sulfamoyl)pyridin-2-yl]-carbonyl}(methyl)amino]-3-nitrobenzyl}-2-nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate (Compound 11)
  • Key Differences :
    • Compound 11 contains a sulfamoyl group, pyridine rings, and ester functionalities absent in the target compound.
    • The target compound lacks the bulky polyether chains and bis-amide linkages present in Compound 11.
(b) Polymer Based on Piperazino Compounds of Aminoalkylphenone (CAS 886463-10-1)
  • Key Differences: The polymer has a high molecular weight and extended backbone due to polymerization, whereas the target compound is a monomer. The polymer’s aminoalkylphenone group replaces the nitrobenzyl and methoxyphenol substituents.
  • Similarities: Both incorporate piperazine, a moiety known for enhancing solubility and enabling dynamic conformational changes .

Physicochemical and Conformational Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 11 Polymer (CAS 886463-10-1)
Molecular Weight ~400–450 g/mol (estimated) ~1200–1400 g/mol (estimated) High (polymer, variable)
Solubility Moderate in polar organic solvents (e.g., DMSO, methanol) due to phenolic -OH Lower solubility due to bulky polyether and ester groups Varies with chain length; generally insoluble in water
Conformational Behavior Multiple conformations observed at 298 K via NMR Two distinct conformations requiring elevated temperatures for signal averaging Rigidified structure due to polymerization
Key Functional Groups Methoxy, phenol, piperazino, nitrobenzyl Piperazino, nitro, sulfamoyl, ester, pyridine Piperazino, aminoalkylphenone

Research Findings and Implications

  • Structural Insights : X-ray crystallography (e.g., using ORTEP-3 software) could resolve the target compound’s conformation, though current NMR data indicate dynamic behavior .
  • Synthetic Utility : The target compound’s nitro and piperazine groups make it a versatile intermediate for synthesizing polymers or ligands, contrasting with Compound 11’s role in self-assembly processes .
  • Computational Modeling : Density-functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, could predict electronic properties but require validation for this specific compound .

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